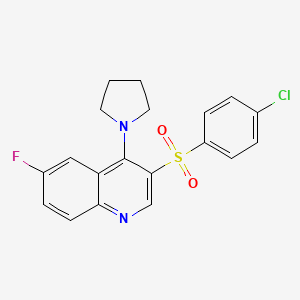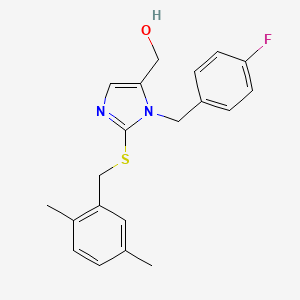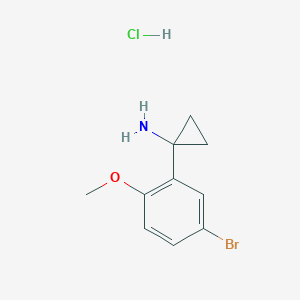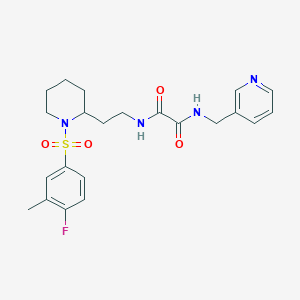
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It includes a quinoline ring, a pyrrolidine ring, a chlorobenzenesulfonyl group, and a fluorine atom .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . The quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyrrolidine ring might undergo reactions typical of nitrogen heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the pyrrolidine ring might influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . In this context, the compound’s unique features include:
Selective Androgen Receptor Modulators (SARMs)
Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs, optimizing their structure for selectivity and pharmacokinetics .
Biological Activity and Structure–Activity Relationship (SAR) Studies
Understanding the influence of steric factors on biological activity is crucial. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Agrochemicals and Plant Hormones
Indole derivatives, including quinolines, play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Explore whether this compound has any plant-related applications .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-13-3-6-15(7-4-13)26(24,25)18-12-22-17-8-5-14(21)11-16(17)19(18)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPHYUPFXQMMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)
![[(2S)-oxetan-2-yl]methanol](/img/structure/B2738654.png)
![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2738656.png)


![N-(3-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2738661.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)